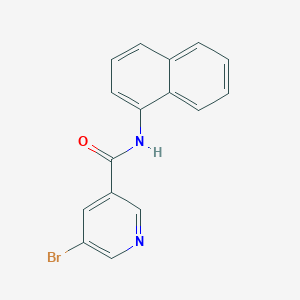

5-Bromo-N-naphthalen-1-yl-nicotinamide

Description

The Significance of Nicotinamide (B372718) Derivatives in Chemical Biology and Medicinal Chemistry

Nicotinamide derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and pesticide development. nih.govnih.gov Their importance stems from the central role of the nicotinamide scaffold in fundamental biological processes. nih.gov

Overview of Nicotinamide Scaffold in Biological Systems

Nicotinamide, also known as niacinamide, is a water-soluble amide form of vitamin B3. mskcc.org Its fundamental importance lies in its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govwikipedia.org NAD+ is an essential coenzyme present in all living cells, where it participates in a vast array of redox reactions crucial for energy metabolism. nih.govwikipedia.org Beyond its role in electron transfer, NAD+ serves as a critical substrate for several enzyme families, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular signaling. nih.govnih.gov The ability to synthesize derivatives of the nicotinamide core allows for the development of molecules that can modulate these vital cellular pathways. nih.gov

Therapeutic Potential of Nicotinamide Analogues

By modifying the basic nicotinamide structure, scientists have developed analogues with a wide range of therapeutic applications. nih.gov These compounds have been investigated for treating various conditions, including skin disorders like acne and rosacea, and for their potential in preventing certain types of skin cancer. mskcc.orgnih.gov The versatility of the nicotinamide scaffold allows it to be tailored to interact with specific biological targets. researchgate.net

Enzyme Inhibition (e.g., HDAC, NAMPT, Aurora Kinase)

A primary strategy in modern drug design is the development of specific enzyme inhibitors, and nicotinamide derivatives have proven to be a fertile ground for this research.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in regulating gene expression, and their over-expression is linked to various cancers. nih.gov Chidamide, a benzamide-type HDAC inhibitor, is a marketed drug for treating cutaneous T-cell lymphoma. nih.gov The success of such compounds has spurred interest in developing dual-target inhibitors, such as molecules that can inhibit both HDAC and other cancer-relevant enzymes simultaneously. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide to synthesize NAD+. frontiersin.orgresearchgate.net Many tumor cells are highly dependent on this pathway for survival, making NAMPT an attractive target for anticancer therapies. frontiersin.orgresearchgate.net Several NAMPT inhibitors have been developed, demonstrating significant anti-tumor effects in preclinical models by depleting the NAD+ pool in cancer cells. frontiersin.org

Aurora Kinase Inhibition: Aurora kinases are a family of enzymes that are key regulators of cell division. nih.gov Their overexpression is common in many human cancers, making them a validated target for anticancer drugs. nih.gov Research has led to the synthesis of nicotinamide derivatives that act as potent inhibitors of Aurora kinases A and B. For example, the compound 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) demonstrated significantly higher potency against certain cancer cell lines than reference compounds. nih.gov

| Compound/Inhibitor | Target Enzyme | Activity (IC₅₀) | Cancer Cell Line | Reference |

| Compound 10l | Aur A | 0.61 µM | SW620 (Colon) | nih.gov |

| Compound 10l | Aur A | 1.06 µM | NCI-H1975 (Lung) | nih.gov |

| OT-82 | NAMPT | 2.89 ± 0.47 nM | Hematopoietic tumors | frontiersin.org |

| Compound 20 | HDAC-1 | 12 nM | Not Specified | frontiersin.org |

| Compound 20 | NAMPT | IC₅₀ < FK866 | Not Specified | frontiersin.org |

Modulation of Cellular Pathways

Nicotinamide and its analogues can exert profound effects on cellular health by influencing key signaling and metabolic pathways. Supplementation with nicotinamide can restore the cellular NAD+ pool, which in turn enhances mitochondrial function, reduces oxidative stress, and bolsters the skin's natural barrier. nih.gov Certain derivatives have been shown to modulate the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, metabolism, and survival. nih.gov By influencing mTOR and inducing autophagy (the cellular process of recycling damaged components), these compounds can protect cells from stress-induced damage. nih.gov

Antimicrobial and Antifungal Potential

The utility of nicotinamide derivatives extends to combating infectious diseases. Nicotinamide itself has shown significant antifungal activity against Candida albicans, including strains resistant to common antifungal drugs like fluconazole. frontiersin.org It appears to work by disrupting the integrity of the fungal cell wall. frontiersin.org

Furthermore, synthetic nicotinamide derivatives have been designed and evaluated as potent antifungal and antimicrobial agents. nih.govnih.govresearchgate.net For instance, a series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety showed promising activity against several plant-pathogenic fungi. nih.gov Another study identified a nicotinamide derivative, compound 16g , as a highly active agent against C. albicans with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, demonstrating its potential as a lead compound for new antifungal drugs. nih.gov

| Compound | Target Organism | Activity | Reference |

| Nicotinamide | Candida albicans SC5314 | MIC₅₀ of 20 mM | frontiersin.org |

| Compound 4a | Botrytis cinerea | 40.54% inhibition | nih.govnih.gov |

| Compound 16g | Candida albicans SC5314 | MIC of 0.25 μg/mL | nih.gov |

| Compound 16g | Fluconazole-resistant C. albicans | MIC of 0.125–1 μg/mL | nih.gov |

Role of Halogenation (Bromine) in Medicinal Chemistry Design

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—is a widely used and effective strategy in medicinal chemistry. ump.edu.pl Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification. nih.gov The inclusion of a bromine atom, as seen in 5-Bromo-N-naphthalen-1-yl-nicotinamide, can confer several advantageous properties to a drug candidate.

The benefits of "bromination" can include enhanced therapeutic activity, improved metabolic stability, and a longer duration of action. ump.edu.plump.edu.pl Bromine's size and lipophilicity can increase a molecule's ability to cross biological membranes and improve its binding affinity to a target protein. revmedchir.ro

A key mechanism through which bromine and other heavy halogens exert their influence is "halogen bonding." This is a non-covalent interaction where the halogen atom acts as an electron-deficient region (a "sigma-hole") that can attractively interact with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. ump.edu.placs.org These bonds, while weaker than covalent bonds, can significantly enhance the specificity and potency of a drug. acs.orgtandfonline.com For instance, the interaction energy of a bromine-oxygen (Br···O) halogen bond is estimated to be in the range of 9.0–12.1 kJ/mol, which is stronger than a typical hydrogen bond involving a benzene (B151609) ring. acs.org This ability to form strong, directional interactions makes bromine a valuable tool for optimizing drug-target binding. ump.edu.pltandfonline.com

Naphthalene (B1677914) Moiety as a Privileged Structure in Drug Discovery

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands for a wide range of biological targets. nih.govnih.govnih.gov

Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, solidifying their importance in drug development. nih.govplos.org Numerous FDA-approved drugs incorporate the naphthalene scaffold, showcasing its therapeutic versatility. nih.govnih.govnih.gov These compounds have found applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. nih.govnih.govplos.org

The biological activity of naphthalene-containing compounds is often linked to their ability to interact with various cellular proteins and pathways. nih.gov For instance, some naphthalene derivatives act as potent inhibitors of enzymes, while others can intercalate into DNA or modulate receptor function. The rich chemical landscape of naphthalene allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. nih.govnih.gov

Table 1: Examples of FDA-Approved Naphthalene-Containing Drugs and Their Therapeutic Uses

| Drug Name | Therapeutic Use |

| Naproxen (B1676952) | Nonsteroidal anti-inflammatory drug (NSAID) |

| Nabumetone | Nonsteroidal anti-inflammatory drug (NSAID) |

| Terbinafine | Antifungal |

| Naftifine | Antifungal |

| Nafcillin | Antibiotic |

| Propranolol | Beta-blocker (antihypertensive) |

| Duloxetine | Antidepressant |

| Bedaquiline | Antitubercular |

This table is not exhaustive but provides representative examples.

The rigid, planar, and lipophilic nature of the naphthalene ring system contributes to its ability to engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. These interactions are crucial for molecular recognition and binding affinity. nih.gov The naphthalene scaffold's defined shape and size allow it to fit into specific binding pockets of proteins and enzymes.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. nih.gov In the context of naphthalene, researchers have explored various bioisosteric replacements to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while retaining or improving its biological activity. drugbank.comox.ac.uk For example, heterocyclic rings have been used to mimic the naphthalene core, sometimes leading to improved pharmacokinetic profiles. drugbank.com

Hypothesis for this compound as a Novel Hybrid Chemical Entity

The design of this compound is predicated on the hypothesis that combining the naphthalene and nicotinamide scaffolds can lead to a hybrid molecule with unique and potentially synergistic biological activities.

Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). nih.govnih.gov NAD+ is a critical player in cellular metabolism and a substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. nih.govnih.gov Nicotinamide itself is known to inhibit these enzymes. nih.govplos.orgnih.gov This inhibitory activity has positioned nicotinamide and its derivatives as promising candidates in various therapeutic areas, including cancer and inflammatory diseases. nih.govnih.govresearchgate.net

The fusion of the nicotinamide scaffold, with its role in cellular signaling and enzyme inhibition, with the naphthalene moiety, known for its broad-spectrum biological activities, presents an intriguing therapeutic hypothesis. The naphthalene group could serve as an anchoring point, directing the nicotinamide portion to specific biological targets or enhancing its cellular uptake. Conversely, the nicotinamide part could modulate the activity of the naphthalene core or introduce a new mechanism of action. This could lead to a synergistic effect, where the combined molecule is more potent or has a more desirable therapeutic profile than either scaffold alone. nih.gov

The introduction of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. nih.govyoutube.comidexlab.com The presence of a bromine atom on the nicotinamide ring in this compound is a deliberate design choice with several potential advantages.

Bromine substitution can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

Increased Lipophilicity: The bromine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve its bioavailability. nih.govresearchgate.net

Modulation of Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer duration of action. nih.gov

Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction with biological targets that can improve binding affinity and selectivity. nih.govidexlab.comresearchgate.net This can lead to increased potency.

Altered Electronic Properties: The electron-withdrawing nature of bromine can modify the electronic distribution of the nicotinamide ring, potentially influencing its reactivity and interaction with target enzymes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H11BrN2O |

| Molecular Weight | 327.18 g/mol |

| IUPAC Name | 5-bromo-N-(naphthalen-1-yl)nicotinamide |

Data sourced from PubChem.

Overview of Research Directions for this compound

Given the established biological activities of its constituent scaffolds, research into this compound could be pursued in several promising directions:

Anticancer Activity: Both naphthalene and nicotinamide derivatives have shown promise as anticancer agents. nih.govnih.gov Therefore, a primary research avenue would be to evaluate the cytotoxic effects of this hybrid molecule against various cancer cell lines. Mechanistic studies could explore its potential as an inhibitor of PARP, sirtuins, or other kinases involved in cancer progression, such as VEGFR-2. nih.govnih.gov

Anti-inflammatory Effects: Naphthalene derivatives like naproxen are well-known anti-inflammatory drugs, and nicotinamide also possesses anti-inflammatory properties. nih.govnih.gov Investigating the potential of this compound to modulate inflammatory pathways could be a fruitful area of research.

Antimicrobial Activity: The naphthalene scaffold is present in several antimicrobial agents. nih.govplos.org Screening this compound for activity against a panel of bacterial and fungal pathogens would be a logical step.

Neuroprotective Properties: Nicotinamide has been investigated for its potential therapeutic benefits in neurodegenerative disorders. nih.gov The ability of the lipophilic naphthalene moiety to potentially facilitate blood-brain barrier penetration could make this hybrid an interesting candidate for neurological research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-naphthalen-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-13-8-12(9-18-10-13)16(20)19-15-7-3-5-11-4-1-2-6-14(11)15/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXNMGIJXXNCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes to 5-Bromo-N-naphthalen-1-yl-nicotinamide

5-Bromonicotinic acid is a key intermediate, typically synthesized from nicotinic acid (Vitamin B3). guidechem.com The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring is a crucial functional group transformation.

Several methods have been developed for this bromination. A common approach involves the direct halogenation of nicotinic acid. guidechem.com One established method is the reaction of nicotinic acid with thionyl chloride, followed by bromination at elevated temperatures. google.com The use of a Lewis acid catalyst can improve the efficiency of this process. google.com Another reported method involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, sometimes in the presence of powdered iron which can lead to high yields. google.com

Alternatively, 5-bromonicotinic acid can be prepared from its corresponding ester, methyl 5-bromonicotinate, through hydrolysis using a base like sodium hydroxide, followed by acidification. chemicalbook.com

Table 1: Synthetic Methods for 5-Bromonicotinic Acid

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nicotinic Acid | 1. Thionyl Chloride 2. Bromine 3. Lewis Acid Catalyst | 1. 75-80°C 2. 110-120°C, 10-14 h | Up to 95% | google.com |

| Nicotinic Acid | 1. Thionyl Chloride 2. Bromine 3. Iron Powder | 1. 70°C 2. Reflux, 6 h | Up to 90% | google.com |

| Methyl 5-bromonicotinate | 1. 1N Sodium Hydroxide 2. Acetic Acid | 1. Room Temperature, 10 min 2. Acidification to pH 6 | 33% | chemicalbook.com |

Naphthalen-1-amine, also known as α-naphthylamine, serves as the amine precursor. It is a primary aromatic amine derived from naphthalene (B1677914). wikipedia.org The most common industrial preparation method is the reduction of 1-nitronaphthalene. wikipedia.org

This reduction can be achieved through various methods. The classic Béchamp reduction employs iron filings in the presence of an acid, such as hydrochloric acid, followed by steam distillation to purify the product. wikipedia.org Catalytic hydrogenation offers a more modern alternative, utilizing catalysts like platinum on activated charcoal under elevated temperature and pressure. google.com This method can provide very high yields and purity. google.com Another approach involves the hydrolysis of 1-acetylnaphthylamine using an acid like hydrochloric acid in ethanol. chembk.com

Table 2: Synthetic Methods for Naphthalen-1-amine

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | Iron, Hydrochloric Acid | Acidic reduction, followed by steam distillation | Not specified | wikipedia.org |

| 1-Nitronaphthalene | H₂, Platinum/Activated Charcoal | 150-250°C, 50-300 bar | 99.5% | google.com |

| 1-Acetylnaphthylamine | Hydrochloric Acid, Ethanol | Reflux, 1 h | High | chembk.com |

The formation of the amide bond between 5-bromonicotinic acid and naphthalen-1-amine is the final and key step in the synthesis of this compound. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. numberanalytics.com

A wide array of coupling reagents has been developed to promote amide bond formation with high efficiency and minimal side reactions. numberanalytics.com These reagents work by converting the carboxylic acid into a more reactive species, such as an active ester, which is then readily attacked by the amine. numberanalytics.com

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. bachem.com

Phosphonium Salts : Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly effective.

Uronium/Aminium Salts : This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). These are known for their high reactivity and are widely used in peptide synthesis. bachem.com The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov

Table 3: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, often requires additives like HOBt to suppress side reactions. | bachem.com |

| Phosphonium Salts | PyBOP | Highly effective for forming amide bonds. | bachem.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU | High reactivity, fast reaction rates, and often lead to high yields. | numberanalytics.combachem.com |

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. numberanalytics.com

Solvent : The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can dissolve the reactants and stabilize the charged intermediates formed during the reaction. numberanalytics.com

Temperature : Amide coupling reactions are often carried out at room temperature. However, the temperature may be adjusted depending on the reactivity of the substrates and the coupling reagent used. Lowering the temperature can sometimes help to minimize side reactions. numberanalytics.com

Time : The reaction time can vary from a few hours to overnight. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

For the synthesis of this compound, a typical procedure would involve dissolving 5-bromonicotinic acid in a suitable solvent like DMF, adding a coupling reagent (e.g., HATU) and a base (e.g., diisopropylethylamine, DIPEA), followed by the addition of naphthalen-1-amine. The reaction mixture would then be stirred at room temperature until completion.

Purification and Isolation Techniques

The purification of this compound and its analogues is crucial to remove unreacted starting materials, coupling agents, and byproducts. Standard laboratory techniques are employed to achieve high purity.

Recrystallization is a primary method for purifying solid amide products. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For amide compounds, polar solvents such as ethanol, acetone, or acetonitrile are often effective. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, inducing the formation of pure crystals. nih.gov For naphthalene-containing compounds, a two-solvent system, such as a mixture of a good solvent and a poor solvent, can also be utilized to achieve effective purification. researchgate.net

Chromatography is another powerful technique for purification. Column chromatography using silica (B1680970) gel as the stationary phase is commonly used. The polarity of the mobile phase (eluent) is optimized to achieve separation of the desired product from impurities. nih.gov For nicotinamide (B372718) nucleotide-dependent dehydrogenases, affinity chromatography on immobilized cofactors is a selective purification method. nih.gov The choice of the appropriate nucleotide and other ligands can selectively alter the chromatographic behavior of the target enzyme. nih.gov

Washing with acidic and basic aqueous solutions can be employed to remove unreacted acidic or basic starting materials. For instance, an acidic wash (e.g., dilute HCl) will remove unreacted 1-naphthylamine, while a basic wash (e.g., saturated sodium bicarbonate) will remove unreacted 5-bromonicotinic acid. chemicalbook.com

Development of Analogues and Structural Modifications of this compound

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of its chemical and physical properties.

Diversification at the Naphthalene Ring

The introduction of various substituents onto the naphthalene ring can alter the electronic and steric properties of the molecule, which in turn can influence its biological activity and physical characteristics. The naphthalene moiety is a common scaffold in biologically active compounds and can be a surrogate for a benzene (B151609) ring to improve chemical and metabolic stability while retaining pharmacological activity. nih.gov

The nature and position of substituents on an aromatic ring can have a profound effect on the molecule's properties. Electron-donating groups (EDGs) like -CH₃, -OCH₃, and -NH₂ tend to increase electron density in the ring system, while electron-withdrawing groups (EWGs) such as -NO₂, -CN, and halogens decrease it. nih.gov These electronic effects can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are often crucial for biological activity. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of an electron-withdrawing cyano group on the phenyl ring altered the electron density and forced a different binding mode to the target protein. mdpi.com

In the context of naphthalene derivatives, the position of the substituent is also critical. The α-position (C1, C4, C5, C8) and β-position (C2, C3, C6, C7) of the naphthalene ring are not electronically equivalent, leading to different reactivity and potential for interaction.

| Substituent Type | Example Substituents | Potential Effects on Naphthalene Core |

| Electron-Donating Groups (EDG) | -OH, -OCH₃, -NH₂, -CH₃ | Increase electron density, potentially enhance binding through hydrogen bonding or altered π-π interactions. |

| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -CF₃, Halogens (-F, -Cl, -Br) | Decrease electron density, can influence binding through dipole interactions and alter metabolic stability. mdpi.com |

| Bulky Groups | -t-butyl, -phenyl | Introduce steric hindrance, which can either enhance selectivity for a specific binding pocket or sterically clash and reduce activity. |

This change in connectivity alters the spatial orientation of the two aromatic systems relative to each other. Such positional isomerism has been shown to have a significant impact on the biological activity of other classes of molecules. For example, in a series of tetra-substituted naphthalene diimide compounds, positional isomers where the side-chains were interchanged showed differences in their ability to stabilize G-quadruplex DNA and in their anti-proliferative activity. nih.gov

| Isomer | Point of Attachment | Potential Impact on Molecular Geometry and Properties |

| N-naphthalen-1-yl | C1 (α-position) | Leads to a specific spatial arrangement of the nicotinamide and naphthalene rings. |

| N-naphthalen-2-yl | C2 (β-position) | Results in a different dihedral angle between the two ring systems, potentially altering binding affinity and selectivity for biological targets. |

Modifications on the Nicotinamide Moiety

The nicotinamide portion of the molecule also offers several avenues for structural modification.

Altering the substituents on the pyridine ring of the nicotinamide moiety can significantly modulate the electronic properties and biological activity of the resulting analogues. The pyridine ring's nitrogen atom and the distribution of electron density are key to its chemical behavior. nih.gov

Studies on various nicotinamide analogues have demonstrated the importance of substituents on the pyridine ring. For example, in a series of nicotinamide derivatives investigated as antifungal agents, the introduction of a second nitrogen atom into the pyridine ring (forming diazine, pyrimidine, or pyrazine (B50134) analogues) led to varied results, with a pyrazine analogue showing moderate activity. mdpi.com The replacement of the pyridine ring with a bioisosteric thiazole (B1198619) ring was also explored. mdpi.com

Furthermore, the introduction of different groups at various positions of the pyridine ring can influence activity. For instance, the development of 6-aminonicotinamides as histone deacetylase inhibitors highlights the importance of substitution at the C6 position. researchgate.net Similarly, studies on other pyridine-containing scaffolds have shown that the introduction of electron-withdrawing or electron-donating groups can tune the electronic properties of the metal center in pincer complexes and affect their catalytic activity. nih.gov

The table below summarizes potential modifications and their rationale based on studies of related nicotinamide and pyridine-containing compounds. mdpi.commdpi.comnih.govacs.orgacs.org

| Position on Pyridine Ring | Example Substituent | Rationale for Modification |

| C2 | -NH₂, -Cl, -SCH₃ | Can influence the orientation of the carboxamide side chain and introduce new hydrogen bonding or steric interactions. mdpi.comacs.org |

| C4 | -OH, -OBn, -Cl, -NO₂ | Can significantly alter the electronic properties of the pyridine ring. nih.gov |

| C6 | -NH₂, Halogens | Can modulate biological activity, as seen in histone deacetylase inhibitors. researchgate.net |

| Replacement of Ring N | Thiazole, Pyrimidine, Pyrazine | Bioisosteric replacement to explore the importance of the pyridine nitrogen and overall ring electronics. mdpi.com |

Alterations of the Amide Linker

The amide bond in this compound is a central feature, connecting the 5-bromopyridine core to the naphthalen-1-amine moiety. This linker is not merely a structural scaffold but an active site for chemical modification to generate diverse derivatives. In the broader context of nicotinamide and benzamide (B126) derivatives, the amide bond is often an essential component for biological activity, and its modification is a key strategy in medicinal chemistry. researchgate.netnih.gov

For instance, structure-activity relationship (SAR) studies on other nicotinamide series have successfully generated potent compounds by reacting the core carboxylic acid with various aromatic and aliphatic amines. nih.gov This same principle is directly applicable here.

A more profound alteration involves a synthetic reversal, known as umpolung amide synthesis (UmAS). While conventional methods involve an electrophilic acyl donor and a nucleophilic amine, UmAS reverses this polarity. nih.gov For this compound, this could conceptually involve the reaction of an electrophilic amine equivalent with a nucleophilic acyl equivalent, offering an alternative synthetic route that can be advantageous, especially for complex or chiral analogues where racemization is a concern. nih.gov

The table below outlines potential modifications to the amide linker based on established chemical principles.

| Modification Strategy | Precursor 1 | Precursor 2 | Potential Outcome |

| Standard Amide Coupling | 5-Bromonicotinic acid | Diverse primary/secondary amines (e.g., anilines, benzylamines, alkylamines) | Generation of a library of N-substituted 5-bromonicotinamides. |

| Alternative Amide Coupling | Nicotinoyl chloride (from nicotinic acid) | Naphthalen-1-amine | Standard synthesis, often high-yielding. |

| Reverse Amide Analogue | Naphthalene-1-carboxylic acid | 5-Bromo-pyridin-3-amine | Creates an isomeric compound, exploring different spatial arrangements of the amide bond. |

| Umpolung Synthesis | α-halo nitroalkane derivative (acyl anion equivalent) | N-aryl hydroxylamine (B1172632) (amine cation equivalent) | Provides an alternative, epimerization-free route to chiral N-aryl amides. nih.gov |

Exploration of Bromine Functionality

The bromine atom at the C5 position of the pyridine ring is a highly valuable functional group, serving as a versatile handle for a wide range of chemical transformations. Its presence significantly influences the electronic properties of the pyridine ring and offers a reactive site for building molecular complexity, primarily through cross-coupling reactions.

Bromine as a Handle for Cross-Coupling Reactions

The carbon-bromine bond on the electron-deficient pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions. libretexts.org This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling is one of the most prominent examples, widely used to form biaryl structures by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org

In the context of this compound, the bromine atom can be replaced with a variety of substituents (R²) by reacting the molecule with an appropriate coupling partner, typically in the presence of a palladium catalyst, a ligand, and a base. libretexts.org This strategy has been successfully applied to bromo-naphthalene scaffolds, bromoindoles, and bromoanilines to create diverse chemical libraries. nih.govnih.govnih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination : The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The table below summarizes several key cross-coupling reactions that could be applied to this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester (R-B(OR)₂) | C-C (Aryl/Alkyl) | Pd(OAc)₂, Phosphine Ligand, Base (K₂CO₃, K₃PO₄) organic-chemistry.org |

| Stille Coupling | Organostannane (R-SnBu₃) | C-C (Aryl, Vinyl, Alkyl) | Pd(PPh₃)₄ |

| Heck Coupling | Alkene (e.g., Styrene) | C-C (Alkenyl) | Pd(OAc)₂, Base (Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Pd/Cu catalyst, Base (amine) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Phosphine Ligand, Base |

| C-H Arylation | Arene (e.g., Benzene) | C-C (Aryl) | Pd(OAc)₂ |

These reactions demonstrate the immense potential of the bromine atom as a synthetic linchpin for creating a vast array of derivatives from the core this compound structure.

Investigation of Bromine's Electronic and Steric Effects

The bromine atom exerts significant electronic and steric influences on the molecule.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which reduces the electron density of the ring carbons. pearson.comnih.gov The bromine atom at the C5 position further enhances this effect through its own electronegativity and inductive electron withdrawal. This pronounced electron-deficient character makes the pyridine ring in this compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack, particularly at the C2 and C6 positions. scribd.com The strong electron-withdrawing nature of the bromo-substituted pyridine ring also influences the acidity of the amide N-H proton and the rotational barrier of the amide bond.

Steric Effects: Bromine is a relatively large atom, and its presence at the C5 position introduces steric bulk. This bulk can influence the preferred conformation of the molecule by restricting rotation around the bond connecting the pyridine ring to the amide nitrogen. This steric hindrance can affect how the molecule interacts with biological targets or other reagents. For example, any reaction attempted at the adjacent C4 or C6 positions would be sterically hindered by the bromine atom. Computational and experimental studies on substituted pyridines have confirmed that steric interactions between substituents can significantly affect reactivity and reaction pathways. nih.gov

In Vitro Biological Activity Assessment

Target-Specific Screening of 5-Bromo-N-naphthalen-1-yl-nicotinamide

Target-specific screening aims to identify direct molecular interactions between a compound and a biological target, such as an enzyme or a receptor.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can block or reduce the activity of a specific enzyme. Such enzymes are often crucial for disease progression.

Kinase Inhibition Profiles (e.g., Aurora Kinases, VEGFR-2)

Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers. nih.gov Similarly, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical player in angiogenesis, the formation of new blood vessels, a process essential for tumor growth. nih.gov While direct testing of this compound against Aurora kinases and VEGFR-2 has not been reported, the broader class of nicotinamide (B372718) derivatives has been explored for anticancer properties. rsc.orgnih.gov For instance, certain novel nicotinamide derivatives have shown anti-proliferative activity against various cancer cell lines. rsc.org

Interactive Table: Kinase Inhibition Profile of Selected Nicotinamide Derivatives (Hypothetical Data for Illustrative Purposes as specific data for the target compound is unavailable)

| Kinase Target | Test Compound | IC50 (µM) |

|---|---|---|

| Aurora A | Derivative X | 1.2 |

| Aurora B | Derivative X | 2.5 |

NAD-Dependent Enzyme Modulation (e.g., NAMPT, Sirtuins)

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism. nih.gov Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+. nih.govnih.gov Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. nih.gov Nicotinamide itself is a known inhibitor of sirtuins. nih.gov The effect of this compound on these enzymes is yet to be determined. However, the development of small molecule inhibitors for NAMPT is an active area of research for metabolic disorders and cancer. nih.gov

Other Relevant Biological Targets

Research into other bromo-substituted nicotinamide derivatives has revealed activities against different biological targets. For example, various N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess fungicidal activity. mdpi.com Another study on a bromo-indole carboxamide derivative demonstrated anti-angiogenic and anti-proliferative activities. nih.gov

Receptor Binding Studies (e.g., G-protein coupled receptors, ion channels)

Receptor binding assays measure the affinity of a compound for a specific receptor. G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes. nih.gov Ion channels, which control the flow of ions across cell membranes, are also important drug targets. nih.gov There is currently no available data on the binding of this compound to any GPCRs or ion channels.

Cell-Based Biological Evaluation (Excluding Human Clinical Data)

Cell-based assays provide insights into a compound's biological effects in a more complex cellular environment. While specific cell-based studies for this compound are not documented, related nicotinamide derivatives have been evaluated for their anti-proliferative effects on various cancer cell lines, including breast cancer (MCF-7), melanoma (B16F10), and lung cancer (A549). rsc.org For example, one study found that certain nicotinamide derivatives exhibited cytotoxicity against these cell lines. rsc.org

In Vitro Cellular Pathway Modulation

No studies were identified that investigated the in vitro modulation of cellular pathways by this compound. Research on related but distinct molecules, such as various nicotinamide derivatives, indicates that this class of compounds can be involved in cellular signaling, particularly pathways related to NAD+ metabolism. nih.govnih.gov For instance, nicotinamide and its derivatives are known to be precursors in the NAD+ salvage pathway, which is crucial for cellular energy metabolism and DNA repair. nih.govnih.gov However, specific data on how the introduction of a bromo- and a naphthalen-1-yl- group to the nicotinamide scaffold affects specific cellular signaling cascades is not available.

Antiproliferative Activity against Cancer Cell Lines

Specific data on the antiproliferative activity of this compound against any cancer cell lines could not be located. While studies on other brominated or naphthalene-containing compounds, as well as various nicotinamide derivatives, have demonstrated antiproliferative effects, these findings cannot be directly extrapolated to the subject compound.

For example, a different brominated compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, showed antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 14.4 µg/mL. nih.govnih.gov This highlights the potential for brominated heterocyclic compounds to possess anticancer properties. However, without specific testing, the activity of this compound remains unknown.

Information regarding the selection of specific cancer cell lines or the assay protocols used to evaluate the antiproliferative effects of this compound is not available in the reviewed literature.

No published IC50 values for this compound against any cancer cell lines were found.

In Vitro Antimicrobial and Antifungal Activity

There is no specific information available on the in vitro antimicrobial or antifungal activity of this compound. The broader class of nicotinamide derivatives has been investigated for such properties.

No studies were found that detailed the spectrum of antimicrobial or antifungal activity for this compound against any specific pathogen strains. Research on other nicotinamide derivatives has shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.govnih.gov Similarly, various 1-phenylnaphthalene (B165152) derivatives have been assessed for their antibacterial activity. nih.gov

No published data on the Minimum Inhibitory Concentration (MIC) values for this compound against any microbial or fungal strains were identified. For context, some novel nicotinamide derivatives have been reported to have MIC values in the micromolar range against certain fungal strains. semanticscholar.org

Cellular Apoptosis and Cell Cycle Modulation

There are no peer-reviewed scientific publications that specifically investigate the impact of this compound on the processes of cellular apoptosis or cell cycle modulation. While broader research into nicotinamide and its derivatives indicates a range of biological effects, these findings cannot be directly and accurately attributed to this compound without dedicated study. For context, various nicotinamide derivatives have been explored for their potential to induce apoptosis, often through mechanisms like the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), which leads to a depletion of NAD+ and can trigger cell death in cancer cells. nih.govnih.gov Furthermore, nicotinamide itself has been observed to cause cell cycle arrest in certain cell lines. researchgate.net Naphthalimide-based compounds, a distinct but structurally related class, have also been shown to induce cell cycle arrest and apoptosis. nih.gov However, the specific effects of the bromo- and naphthalen-moieties on the nicotinamide scaffold in the titled compound remain uninvestigated.

Given the complete absence of experimental data, the generation of a data table summarizing the effects of this compound on cellular apoptosis and cell cycle progression is not possible.

Selectivity Profiling of this compound

No studies have been published that detail the selectivity profile of this compound. Such profiling is essential to determine the specificity of a compound's interaction with a range of biological targets, most commonly a panel of protein kinases. This analysis helps to identify the primary targets of a compound and to predict potential off-target effects. As an example of work in a related area, certain isonicotinamides have been identified as highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov However, the selectivity of this compound has not been documented in any available literature.

Therefore, a data table illustrating the selectivity profile of this compound cannot be provided.

Mechanistic Investigations of 5 Bromo N Naphthalen 1 Yl Nicotinamide

Elucidation of Molecular Target Interactions

There is no available information in scientific literature identifying the specific molecular targets of 5-Bromo-N-naphthalen-1-yl-nicotinamide.

No specific enzymes or receptors have been identified as direct targets for this compound in published studies.

Without an identified molecular target, no binding site analysis has been performed for this compound.

Cellular Mechanism of Action Studies

Research detailing the cellular mechanism of action for this compound is not present in the current body of scientific literature.

No studies have been published that map the signaling pathways or cascades affected by this compound.

There are no available gene expression or protein regulation studies in relation to treatment with this compound.

Investigating the Impact of this compound on Cellular Physiology

The impact of this compound on cellular physiology has not been characterized in any publicly available research.

Structure Activity Relationship Sar Studies of 5 Bromo N Naphthalen 1 Yl Nicotinamide Analogues

Systematic Exploration of Structural Variations and Their Biological Consequences

The biological activity of 5-Bromo-N-naphthalen-1-yl-nicotinamide analogues is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. The following sections detail the impact of structural modifications on the biological outcomes.

Impact of Naphthalene (B1677914) Ring Modifications on Activity and Selectivity

The naphthalene ring system is a crucial component for the biological activity of this class of compounds. Its size, hydrophobicity, and the potential for pi-pi stacking interactions are key determinants of binding to biological targets.

Modifications to the naphthalene ring have been explored to understand their impact on activity. For instance, the position of substitution on the naphthalene ring can significantly influence potency. Studies on related N-arylnaphthylamine derivatives have shown that the substitution pattern on the naphthalene moiety is critical for activity. nih.gov

Furthermore, the introduction of various substituents on the naphthalene ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. For example, in a series of substituted naphthalen-1-yl-acetic acid hydrazides, it was found that compounds with o-bromo, methoxy, and hydroxy substituents on the aromatic ring were the most active antimicrobial agents. nih.gov This suggests that both electron-withdrawing and electron-donating groups can enhance activity, depending on their position.

The following table summarizes the observed effects of naphthalene ring modifications from related studies, which can be extrapolated to the this compound scaffold.

Table 1: Inferred Impact of Naphthalene Ring Modifications on Biological Activity

| Modification | Observed Effect in Related Scaffolds | Inferred Implication for this compound Analogues |

|---|---|---|

| Position of Linkage | Altered activity and selectivity | The point of attachment of the nicotinamide (B372718) moiety to the naphthalene ring is likely critical. |

| Introduction of Substituents | Modulation of potency based on electronic and steric properties | Introduction of small electron-donating or withdrawing groups on the naphthalene ring could fine-tune biological activity. |

Influence of Nicotinamide Substitutions on Biological Profiles

The nicotinamide moiety, a derivative of vitamin B3, is a key pharmacophore in many biologically active compounds. In the context of this compound, substitutions on the pyridine (B92270) ring can have a profound impact on the biological profile.

The 5-bromo substituent is a key feature of the parent compound. Halogen atoms can act as hydrogen bond acceptors and can also influence the electronic properties of the pyridine ring, which can be crucial for target binding.

Studies on other nicotinamide derivatives have shown that the nature and position of substituents on the pyridine ring are critical for activity. For example, in a series of N-(1H-Pyrazol-5-yl)nicotinamide derivatives, different substituents on the nicotinamide and pyrazole (B372694) rings led to varying antifungal activities. nih.gov This highlights the importance of the substitution pattern on the nicotinamide ring for biological activity.

The following table illustrates the influence of nicotinamide substitutions based on findings from related compound classes.

Table 2: Inferred Influence of Nicotinamide Substitutions on Biological Profiles

| Modification | Observed Effect in Related Scaffolds | Inferred Implication for this compound Analogues |

|---|---|---|

| Position of Bromo Group | Altered electronic properties and binding interactions | Moving the bromo substituent to other positions on the pyridine ring is likely to significantly alter activity. |

| Replacement of Bromo Group | Introduction of other halogens or functional groups can modulate activity | Replacing the bromo with chloro, fluoro, or cyano groups could lead to changes in potency and selectivity. |

Role of the Amide Linker and Bridging Atoms

The hydrogen bond donor and acceptor properties of the amide group are also important for interactions with biological targets. Modifications to the amide linker, such as replacing it with a more flexible or a more rigid group, can have a significant impact on activity. For instance, in a study of isonicotinamide (B137802) analogues, the introduction of an ether linkage between the pyridine core and a phenyl ring resulted in high selectivity for C. difficile. nih.gov This suggests that the nature of the linker is a key determinant of selectivity.

Furthermore, N-alkylation or N-arylation of the amide can also influence the biological profile. In a study on N-substituted benzamide (B126) derivatives, the nature of the substituent on the amide nitrogen was found to be critical for anti-proliferative activity. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding drug discovery efforts.

Physicochemical Descriptors and Their Correlation with Activity

For a series of this compound analogues, several physicochemical descriptors can be correlated with their biological activity. These descriptors can be broadly classified into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These include parameters such as Hammett constants (σ), which describe the electron-donating or withdrawing nature of substituents, and dipole moments. In a QSAR study of anti-inflammatory N-arylanthranilic acids, dipole moments showed some significance in modeling activity. researchgate.net

Steric Descriptors: These parameters, such as Taft steric parameters (Es) and molecular volume, describe the size and shape of the molecule. The angle between the two aromatic rings has also been found to be a relevant parameter in related N-aryl compounds. researchgate.net

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic binding pockets. In a QSAR study of substituted naphthalen-1-yl-acetic acid hydrazides, logP was found to be an important parameter in describing antimicrobial activity. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like:

Log(1/IC50) = c0 + c1σ + c2Es + c3*logP

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and c0, c1, c2, and c3 are coefficients determined by regression analysis.

Predictive Models for Analogues

Based on the QSAR models developed, it is possible to predict the biological activity of new analogues of this compound. For example, a model might predict that introducing a small, electron-withdrawing substituent at a specific position on the naphthalene ring would increase activity.

These predictive models are valuable tools in rational drug design, allowing for the prioritization of synthetic targets and reducing the time and cost of drug discovery. For instance, a four-dimensional QSAR methodology has been successfully applied to a series of nicotinamide analogs to propose new candidates for Bruton's tyrosine kinase (Btk) inhibitors. nih.gov Such an approach could be similarly employed for the design of novel this compound analogues with improved therapeutic potential.

Computational Chemistry and Molecular Modeling of 5 Bromo N Naphthalen 1 Yl Nicotinamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), allowing for the characterization of binding behavior.

The structure of 5-Bromo-N-naphthalen-1-yl-nicotinamide, featuring a brominated pyridine (B92270) ring, an amide linker, and a naphthalene (B1677914) moiety, suggests it can form a variety of non-covalent interactions with protein targets. These interactions are crucial for molecular recognition and biological activity.

Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (from the N-H) and acceptor (from the C=O). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Pi-Interactions: The aromatic naphthalene and pyridine rings are capable of forming π-π stacking, π-π T-shaped, and cation-π interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding site.

Halogen Bonds: The bromine atom on the nicotinamide (B372718) ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The large, nonpolar naphthalene ring system is expected to engage in significant hydrophobic interactions with nonpolar residues in a binding pocket.

Studies on related molecules provide a template for these predicted interactions. For instance, molecular docking of N-(naphthalen-1-yl)propanamide derivatives with the fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in antifungal activity, demonstrated that the naphthalene group fits into a hydrophobic pocket of the active site. researchgate.net Similarly, research on 5-Bromonicotinic acid, the core of the title compound, showed its potential to interact with viral proteins associated with Hepatitis A, B, and C through various bonding types. nih.gov

Binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the ligand-protein interaction. A more negative score typically indicates a more stable and favorable binding interaction. While specific docking scores for this compound are not published, data from analogous compounds can provide an estimate of its potential binding capabilities.

For example, the docking study of 5-Bromonicotinic acid (5BNA) against key proteins from hepatitis viruses yielded significant binding affinity scores, suggesting strong interactions.

Interactive Data Table: Docking Scores of a Related Compound

| Ligand | Target Protein (Hepatitis Virus) | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 5-Bromonicotinic acid | Hepatitis A Virus (2A4O) | 2A4O | -6.2 |

| 5-Bromonicotinic acid | Hepatitis B Virus (6CWD) | 6CWD | -6.4 |

| 5-Bromonicotinic acid | Hepatitis C Virus (2OC8) | 2OC8 | -5.7 |

Data sourced from a study on 5-Bromonicotinic acid, a structural precursor to the title compound. nih.gov

These values suggest that the bromo-nicotinic acid moiety is capable of forming stable complexes with biological targets. The addition of the naphthalene group in this compound would be expected to further influence the binding affinity, likely enhancing it through additional hydrophobic and π-stacking interactions, depending on the topology of the target's binding site.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov A compound like this compound could be identified through structure-based virtual screening (SBVS), where its structure is docked against a target protein, or ligand-based virtual screening (LBVS), where its similarity to known active ligands is assessed. nih.gov

For example, in a search for inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a database of over 260,000 compounds was screened against an allosteric binding pocket of the enzyme. nih.gov This process identified novel chemical scaffolds that could serve as starting points for inhibitor design. Given its structural motifs, this compound could be flagged in such a screen targeting enzymes with binding sites complementary to its aromatic and hydrogen-bonding features, such as kinases, polymerases, or cytochrome P450 enzymes. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to model the electronic structure and geometry of a molecule, providing deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can optimize the molecule's geometry to its lowest energy state and determine properties like bond lengths, bond angles, and the distribution of electron density.

For the related compound 5-Bromonicotinic acid (5BNA), DFT calculations using the B3LYP functional showed that the bromine atom acts as an electron-withdrawing group, influencing the electronic properties of the entire molecule. nih.gov A similar effect is anticipated in this compound. Furthermore, studies on a naphthalene-containing chalcone, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, used DFT to successfully correlate computed geometrical parameters with experimental XRD data, validating the accuracy of the method for such structures. scienceopen.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In the analysis of 5-Bromonicotinic acid, the HOMO-LUMO gap was calculated to be -5.01 eV, indicating a high degree of charge transfer and reactivity. nih.gov The FMO analysis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone also provided key insights into its charge transfer characteristics. scienceopen.com For this compound, the HOMO is expected to be distributed across the electron-rich naphthalene ring, while the LUMO may be localized on the electron-deficient bromopyridine ring, directing its interactions with biological macromolecules.

Interactive Data Table: FMO Properties of Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-Bromonicotinic acid | -6.83 | -1.82 | 5.01 |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | -6.07 | -2.36 | 3.71 |

Data sourced from DFT studies on related molecular structures. nih.govscienceopen.com

This analysis suggests that the title compound, combining these structural features, would possess a moderate to high level of reactivity, making it an interesting candidate for further biological evaluation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electron density distribution of a molecule, providing insights into its electrophilic and nucleophilic regions. This analysis is fundamental for predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes. An MEP map uses a color spectrum to denote different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate or near-neutral potentials.

For this compound, one would anticipate that the electronegative oxygen and nitrogen atoms of the nicotinamide moiety and the bromine atom would exhibit a negative electrostatic potential. In contrast, the hydrogen atoms of the amide group and the aromatic rings would likely show a positive potential. However, without specific DFT (Density Functional Theory) calculations for this compound, any depiction of its MEP map would be purely hypothetical.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering critical information about its flexibility and its interactions with its environment, such as a solvent or a biological receptor.

Dynamic Behavior of Ligand-Target Complexes

To understand the therapeutic potential of this compound, researchers would typically perform MD simulations of the compound bound to a specific biological target. These simulations would elucidate the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom), and the residence time of the ligand in the binding site. The dynamic behavior, including any conformational changes in the protein or the ligand upon binding, is essential for predicting the compound's efficacy and mechanism of action.

Future Directions and Research Outlook

Opportunities for Further Structural Optimization of 5-Bromo-N-naphthalen-1-yl-nicotinamide and its Analogues

The structure of this compound offers significant scope for medicinal chemistry efforts to enhance its potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are a crucial next step, building on findings from similar nicotinamide-based compounds. nih.govnih.gov Systematic modification of the three main components of the molecule—the brominated nicotinamide (B372718) core, the naphthalen-1-yl group, and the amide linker—is a logical approach.

Future SAR studies could investigate:

The Nicotinamide Ring: The bromine atom at the 5-position is a key feature. Replacing it with other halogens (e.g., chlorine, fluorine) or with small electron-withdrawing or electron-donating groups could modulate binding affinity and electronic properties. Studies on other heterocyclic series have shown that such substitutions significantly impact antibacterial activity and target engagement. nih.gov

The Naphthalene (B1677914) Moiety: The naphthalene group can be modified to explore its impact on activity. Substitutions at various positions on the naphthalene rings could enhance pi-pi stacking interactions within the target's binding pocket. mdpi.com Furthermore, replacing the naphthalene system with other bulky aromatic or heteroaromatic ring systems could improve properties like solubility and metabolic stability.

The Amide Linker: The rigidity and orientation of the amide bond are critical. Introducing conformational constraints or replacing the amide with bioisosteres could lead to improved affinity and oral bioavailability.

These optimization efforts aim to develop analogues with superior drug-like properties, making them more suitable for preclinical and clinical development.

Table 1: Potential Structural Optimization Strategies and Their Rationale

| Molecular Component | Proposed Modification | Rationale for Optimization |

|---|---|---|

| Nicotinamide Ring | Replace 5-bromo with other halogens (F, Cl) or small functional groups (CN, OCH₃). | To fine-tune electronic properties, binding interactions, and metabolic stability. nih.gov |

| Naphthalene Moiety | Introduce substituents (e.g., hydroxyl, methoxy) on the naphthalene ring. | To probe for additional binding interactions and improve physicochemical properties. |

| Replace naphthalene with other bicyclic or monocyclic aromatic/heteroaromatic systems. | To enhance novelty, improve solubility, and alter pharmacokinetic profile. | |

| Amide Linker | Introduce methylation or other small alkyl groups to the amide nitrogen. | To reduce hydrogen bonding potential and improve cell permeability. |

Exploration of Novel Biological Activities and Therapeutic Applications

The identification of this compound as a STING agonist positions it as a promising candidate for cancer immunotherapy. nih.gov The STING pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. nih.gov Activation of this pathway within the tumor microenvironment can transform immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy. nih.govfrontiersin.org

Future research should focus on:

Immuno-Oncology: The primary application to explore is in combination with immune checkpoint inhibitors (ICIs). nih.govnih.gov STING agonists can enhance the effects of ICIs by increasing T-cell priming and recruitment to the tumor. nih.gov Preclinical studies could evaluate this compound in various cancer models, including those known to be resistant to ICI monotherapy. nih.govbioengineer.org

Infectious Diseases: The STING pathway is crucial for defense against viral and bacterial pathogens. nih.gov Therefore, this compound and its optimized analogues could be investigated as novel anti-infective agents, particularly for intracellular pathogens that are recognized by the cGAS-STING pathway.

Vaccine Adjuvants: STING agonists have been shown to enhance the efficacy of vaccines by boosting the adaptive immune response. nih.gov The potential of this compound as an adjuvant in peptide-based or other next-generation vaccines warrants investigation.

Table 2: Potential Therapeutic Applications for this compound

| Therapeutic Area | Mechanism of Action | Potential Benefit |

|---|---|---|

| Cancer Immunotherapy | STING pathway activation leads to type I IFN production and T-cell recruitment. nih.govfrontiersin.org | Overcoming resistance to immune checkpoint inhibitors; converting "cold" tumors to "hot" tumors. nih.gov |

| Anti-Infective Therapy | Enhances innate immune response to viral and bacterial pathogens. nih.gov | Treatment for intracellular infections and viruses that trigger cytosolic DNA sensing. |

| Vaccine Adjuvant | Boosts antigen-presenting cell activation and subsequent adaptive immunity. nih.gov | Improved efficacy and durability of vaccines against cancers and infectious agents. |

| Autoimmune Disorders | Modulating, rather than just activating, the STING pathway. | Potential for treating certain autoimmune conditions where the pathway is dysregulated (requires careful study of agonist vs. antagonist effects). |

Integration of Advanced Experimental and Computational Methodologies

To accelerate the development of this compound, a combination of advanced research methodologies is essential.

Computational Approaches: In silico techniques like molecular docking and molecular dynamics simulations can provide deep insights into how the compound binds to the STING protein. nih.govmdpi.com These methods can predict the binding modes of new analogues, helping to prioritize synthetic efforts and rationalize SAR data. Quantitative structure-activity relationship (QSAR) models can also be developed to guide the design of more potent molecules.

Advanced Structural Biology: Obtaining a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the STING protein would be a major breakthrough. This would provide a definitive understanding of the binding interactions and serve as a precise blueprint for future rational drug design.

Novel Delivery Systems: A significant challenge with many STING agonists is systemic delivery and potential toxicity. nih.govfrontiersin.org Future research could explore encapsulating this compound in novel delivery platforms such as nanoparticles, exosomes, or antibody-drug conjugates (ADCs). nih.govmdpi.com These technologies can improve targeted delivery to tumor tissues or specific immune cells, enhancing efficacy while minimizing off-target effects. mdpi.com

-Omics Technologies: Transcriptomics and metabolomics can be used to understand the global cellular response to treatment with the compound. nih.govmdpi.com These approaches can confirm on-target activity by measuring the upregulation of interferon-stimulated genes and can also uncover novel off-target effects or resistance mechanisms. nih.gov

Potential as a Chemical Probe or Research Tool

Beyond its therapeutic potential, this compound can serve as a valuable chemical probe for basic research. As a small-molecule agonist, it provides a powerful tool to study the intricacies of the STING signaling pathway. nih.gov Unlike biological ligands, small molecules offer advantages in terms of cell permeability, stability, and ease of use.

This compound and its derivatives could be used to:

Elucidate the spatiotemporal dynamics of STING activation and trafficking from the endoplasmic reticulum to the Golgi apparatus. nih.gov

Identify novel downstream signaling components or interacting proteins in the STING pathway.

Investigate the role of STING in different cell types (e.g., immune cells vs. cancer cells).

Serve as a starting point for the development of photo-affinity probes or fluorescently tagged analogues to visualize the STING protein within cells.

Using such chemical tools can shed light on the fundamental biology of innate immunity and its role in health and disease. nih.gov

Collaborative Research Avenues in Chemical Biology and Medicinal Chemistry

The successful translation of a promising hit compound like this compound into a clinical candidate requires extensive interdisciplinary collaboration. cancer.govesmo.org The discovery and development process inherently relies on partnerships between academia and industry. esmo.org

Key collaborative avenues include:

Academia-Industry Partnerships: Academic labs can provide deep expertise in fundamental biology and target validation, while pharmaceutical industry partners offer resources for large-scale synthesis, preclinical development (pharmacokinetics, toxicology), and clinical trials. esmo.org

Interdisciplinary Teams: Advancing this compound will require a team of medicinal chemists, computational biologists, immunologists, pharmacologists, and clinicians. sygnaturediscovery.comnih.gov Collaborative research groups and consortia are often more effective at tackling the multifaceted challenges of drug discovery than individual labs working in isolation.

Open Innovation Platforms: Programs like the NCI Medicinal Chemistry Accelerator (MCA) are designed to help investigators advance early-stage compounds by providing specialized medicinal and synthetic chemistry expertise. cancer.gov Engaging with such platforms could accelerate the optimization and de-risking of this chemical series.

Such collaborative efforts are crucial for overcoming resource limitations and maximizing the potential for transforming this promising molecule into a valuable therapeutic agent. esmo.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sorafenib |

| diABZI (dimeric amidobenzimidazole) |

| ADU-S100 |

| MK-2118 |

| ALG-031048 |

| SB 11285 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 5-Bromo-N-naphthalen-1-yl-nicotinamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. A common approach includes bromination at the pyridine ring's 5-position, followed by amide coupling with 1-naphthylamine. Reaction optimization may involve refluxing in tetrahydrofuran (THF) with potassium carbonate as a base to enhance yields. Characterization relies on Thin Layer Chromatography (TLC) for reaction monitoring, Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing aromatic protons and bromine substituents), and Mass Spectrometry (MS) for molecular weight validation. Purity assessment can be performed via High-Performance Liquid Chromatography (HPLC) .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Stability testing under varying conditions (temperature, humidity, light) is critical. Use thermogravimetric analysis (TGA) to assess thermal stability and accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict degradation pathways. Brominated compounds may degrade via dehalogenation; thus, storage in inert atmospheres (argon) and light-sensitive containers is recommended. Periodic analysis via Fourier Transform Infrared Spectroscopy (FTIR) can detect functional group changes, while HPLC-MS identifies degradation products .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : 1H/13C NMR is essential for resolving the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and naphthyl group (δ 7.2–8.3 ppm). Heteronuclear Single Quantum Coherence (HSQC) can correlate carbon-proton interactions, while Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular ion peak (m/z 327.2 for [M+H]+). X-ray crystallography may resolve crystallographic data if single crystals are obtainable, providing bond-length and angle validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Implement dose-response studies to establish EC50/IC50 values across multiple models. Use Structure-Activity Relationship (SAR) analysis to isolate critical functional groups (e.g., bromine’s role in target binding). Cross-validate findings with kinetic solubility assays and plasma protein binding studies to account for bioavailability effects. Meta-analyses of published data using tools like PRISMA guidelines can identify systematic biases .

Q. What computational strategies are recommended for elucidating the mechanism of action of this compound?